molecular formula C14H15BrN4O2 B3884777 N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3884777
M. Wt: 351.20 g/mol
InChI Key: UQINBHFXFJKMKT-PXNMLYILSA-N
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Description

N’-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the bromo and ethoxy substituents on the phenyl ring, along with the pyrazole and carbohydrazide functionalities, makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of N’-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

N’-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo substituent on the phenyl ring can be replaced by other nucleophiles in substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: KMnO4, hydrogen peroxide (H2O2)

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines, thiols

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the synthesis of other complex molecules and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to N’-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide include other Schiff bases and pyrazole derivatives. Some examples are:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

IUPAC Name

N-[(Z)-(5-bromo-2-ethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-3-21-13-5-4-11(15)7-10(13)8-16-19-14(20)12-6-9(2)17-18-12/h4-8H,3H2,1-2H3,(H,17,18)(H,19,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQINBHFXFJKMKT-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

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